molecular formula C9H8O4 B6601448 2-formyl-3-hydroxy-5-methylbenzoic acid CAS No. 1174219-65-8

2-formyl-3-hydroxy-5-methylbenzoic acid

Cat. No. B6601448
CAS RN: 1174219-65-8
M. Wt: 180.16 g/mol
InChI Key: BCGWAKRIUPCCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-formyl-3-hydroxy-5-methylbenzoic acid (2F3H5MBA), also known as 2-carboxy-4-hydroxy-5-methylbenzoic acid, is an aromatic carboxylic acid that has been studied for its potential applications in various scientific fields. It is a derivative of benzoic acid, and is commonly used as a building block in the synthesis of other compounds. Additionally, 2F3H5MBA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Mechanism of Action

2F3H5MBA has been shown to have a variety of mechanisms of action. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site of the enzyme and preventing the metabolism of drugs and other xenobiotics. Additionally, 2F3H5MBA has been shown to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing inflammation.
Biochemical and Physiological Effects
2F3H5MBA has been studied for its biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of drugs and other xenobiotics in the body. Additionally, 2F3H5MBA has been shown to have antioxidant and anti-inflammatory effects, which can lead to a reduction in oxidative stress and inflammation in the body. Additionally, 2F3H5MBA has been shown to have anti-cancer effects, which can lead to a reduction in the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2F3H5MBA has a number of advantages and limitations for use in lab experiments. One advantage is that it can be synthesized relatively easily and inexpensively through a variety of methods. Additionally, 2F3H5MBA has a variety of biochemical and physiological effects that can be studied in lab experiments. However, one limitation is that 2F3H5MBA is not very stable and can degrade over time. Additionally, 2F3H5MBA is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

2F3H5MBA has a number of potential future directions for research. For example, further research could be done to explore its potential therapeutic applications, such as its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as an inhibitor of cytochrome P450 enzymes, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be done to explore its potential as a building block in the synthesis of other compounds. Finally, further research could be done to explore the stability and solubility of 2F3H5MBA in aqueous solutions.

Synthesis Methods

2F3H5MBA can be synthesized through a variety of methods. One common method is to react a benzene derivative with a carboxylic acid, such as benzoic acid. This reaction can be catalyzed by an acid, such as sulfuric acid, and produces 2F3H5MBA as the product. Another method is to react a benzene derivative with a carboxylic anhydride, such as acetic anhydride. This reaction can be catalyzed by an acid, such as p-toluenesulfonic acid, and produces 2F3H5MBA as the product. Additionally, 2F3H5MBA can be synthesized through the reaction of a benzene derivative with a carboxylic acid chloride, such as benzoic acid chloride, which can be catalyzed by an acid, such as hydrochloric acid.

Scientific Research Applications

2F3H5MBA has been studied for its potential applications in various scientific fields. For example, it has been studied as a potential inhibitor of human cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 2F3H5MBA has been studied for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2F3H5MBA has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2-formyl-3-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)7(4-10)8(11)3-5/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWAKRIUPCCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.